Butanediol diacrylate

Crosslink Density Polymer Network Rigidity UV Curing

1,4-Butanediol diacrylate (BDDA, CAS 1070-70-8) is a difunctional acrylate monomer widely employed as a crosslinking agent in free-radical polymerization systems. Structurally, it comprises two terminal acrylate groups linked by a compact four-carbon aliphatic chain, which imparts a relatively high crosslink density and rigidity to cured polymer networks.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 1070-70-8
Cat. No. B086089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanediol diacrylate
CAS1070-70-8
Synonymsbutanediol diacrylate
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCCOC(=O)C=C
InChIInChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2
InChIKeyJHWGFJBTMHEZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Butanediol Diacrylate (BDDA, CAS 1070-70-8) Procurement Guide for UV/EB Curing and Polymer Crosslinking Applications


1,4-Butanediol diacrylate (BDDA, CAS 1070-70-8) is a difunctional acrylate monomer widely employed as a crosslinking agent in free-radical polymerization systems [1]. Structurally, it comprises two terminal acrylate groups linked by a compact four-carbon aliphatic chain, which imparts a relatively high crosslink density and rigidity to cured polymer networks [2]. BDDA serves as a key component in UV/EB-curable coatings, inks, adhesives, and advanced materials where rapid curing and robust mechanical integrity are paramount [1]. Its characteristic low viscosity facilitates efficient wetting and penetration into substrates, contributing to enhanced adhesion in formulated systems [2].

Why Generic Diacrylate Substitution Fails: The Critical Role of 1,4-Butanediol Diacrylate's Chain Length and Reactivity Profile


Within the diacrylate monomer class, molecular architecture—specifically the length of the alkyl spacer between acrylate groups—dictates critical performance attributes. The four-carbon backbone of BDDA yields a distinct crosslink density and network rigidity profile compared to analogs with longer (e.g., 1,6-hexanediol diacrylate, HDDA) or more hydrophilic (e.g., polyethylene glycol diacrylates, PEGDAs) spacers [1]. Furthermore, BDDA exhibits a moderate-to-strong sensitization profile that differentiates it from less sensitizing PEG-based diacrylates, necessitating specific occupational health controls [2]. Consequently, substituting BDDA with a generic diacrylate without accounting for these quantifiable structural and biological differences can lead to significant deviations in mechanical properties, cure kinetics, and workplace safety requirements.

Quantitative Differentiation Evidence: 1,4-Butanediol Diacrylate (BDDA) vs. Comparators


Crosslink Density and Network Architecture: BDDA vs. HDDA (1,6-Hexanediol Diacrylate)

BDDA's four-carbon spacer chain results in a higher crosslink density and more rigid polymer network compared to HDDA, which possesses a six-carbon spacer. This structural difference translates to a quantifiable advantage in applications requiring hardness and wear resistance [1].

Crosslink Density Polymer Network Rigidity UV Curing

Mechanical Property Enhancement: Tensile Strength of BDDA-Modified Biodegradable Films

Incorporation of BDDA as a crosslinker in chitosan/starch-based films, followed by gamma irradiation, significantly enhances mechanical properties. The highest recorded tensile strength (TS) of 80 MPa and tensile modulus (TM) of 880 MPa were achieved with 0.5 wt% BDDA at a 5 kGy dose [1].

Biodegradable Films Tensile Strength Gamma Radiation

Polymerization Kinetics: Thermal Polymerization of Pre-Irradiated BDDA

The thermal polymerization of pre-irradiated BDDA exhibits distinct kinetic behavior. The reaction proceeds up to a degree of conversion (x) between 0.4 and 0.5, after which it continues to high conversion values via a multiple relaxation phenomenon [1].

Polymerization Kinetics Thermal Curing Crosslinking

Toxicological Profile: Sensitization Capacity vs. HDDA and PEG Diacrylates

Guinea pig maximization tests classify BDDA and HDDA as moderate to strong sensitizers, with probable cross-reactivity between them. In contrast, n-ethylene glycol diacrylates and methacrylates tested were found to be weak or non-sensitizers [1].

Skin Sensitization Occupational Health Toxicology

Physical Properties: Viscosity and Density of BDDA

BDDA is characterized by a low viscosity, typically ranging from 2.0 to 10.0 cps at 25°C, and a density of 1.051 g/mL at 25°C [1]. These properties facilitate its use as a reactive diluent in UV/EB formulations.

Viscosity Density Material Properties

Optimal Application Scenarios for 1,4-Butanediol Diacrylate (BDDA) Based on Validated Evidence


High-Performance UV-Curable Hard Coats for Automotive and Industrial Flooring

Select BDDA as a primary crosslinking monomer in formulations where maximum coating hardness, scratch resistance, and chemical durability are non-negotiable. Its short four-carbon spacer chain yields a high crosslink density and rigid polymer network [1], making it superior to HDDA for these specific end-use requirements. This application leverages the established structure-property relationship between BDDA and network rigidity [1].

Strengthening Agent for Biodegradable Polymer Films in Sustainable Packaging

Utilize BDDA as a crosslinking additive in chitosan/starch-based film formulations intended for high-strength, biodegradable packaging. Addition of 0.5 wt% BDDA, followed by 5 kGy gamma irradiation, has been shown to achieve a tensile strength of 80 MPa and tensile modulus of 880 MPa [2], directly addressing the mechanical weakness often associated with biopolymer films.

Thermal Curing Processes Requiring Precise Kinetic Control

Employ BDDA in thermally cured systems where a distinct, two-stage polymerization profile is advantageous. The initial conversion of pre-irradiated BDDA proceeds up to a degree of conversion of 0.4-0.5, after which it follows a multiple relaxation pathway [3]. This kinetic insight is crucial for optimizing cure schedules to avoid residual stress and achieve full network development.

UV-Curable Inks and Coatings Demanding Excellent Substrate Wetting

Incorporate BDDA as a low-viscosity reactive diluent in UV-curable inkjet inks or thin-film coatings for plastics and metals. With a viscosity range of 2.0-10.0 cps [4], BDDA effectively reduces overall formulation viscosity, promoting superior wetting, leveling, and adhesion to challenging substrates without compromising the cured film's hardness [1].

Technical Documentation Hub

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